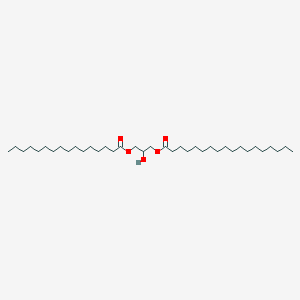
1-Palmitoil-3-estearoil-rac-glicerol
Descripción general
Descripción
El 1-Palmitoil-3-Estearoil-rac-glicerol es un compuesto de diacilglicerol que contiene ácido palmítico en la posición sn-1 y ácido esteárico en la posición sn-3 . Se encuentra comúnmente en diacilgliceroles a base de palma producidos a partir de estearina de palma, fracción media de palma, aceite de palma y oleína de palma, así como en extractos de salvado de trigo y granos gastados de cerveza . Este compuesto es significativo en el estudio de la bioquímica de los lípidos y tiene diversas aplicaciones en las industrias alimentaria y cosmética.
Aplicaciones Científicas De Investigación
El 1-Palmitoil-3-Estearoil-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1-Palmitoil-3-Estearoil-rac-glicerol implica su incorporación en las membranas celulares y su papel como molécula de señalización. El compuesto puede modular la actividad de diversas enzimas involucradas en el metabolismo de los lípidos y las vías de señalización celular. Interactúa con receptores y enzimas específicos, influyendo en procesos como la síntesis de lípidos, la degradación y la homeostasis energética .
Compuestos similares:
1-Palmitoil-2-Oleoil-3-Estearoil-rac-glicerol: Contiene ácido oleico en la posición sn-2 en lugar de un átomo de hidrógeno.
1-Palmitoil-2-Linoleoil-3-Estearoil-rac-glicerol: Contiene ácido linoleico en la posición sn-2.
Unicidad: El this compound es único debido a su composición específica de ácidos grasos, lo que influye en sus propiedades físicas y químicas. La presencia de ácido palmítico y ácido esteárico lo convierte en un compuesto valioso para estudiar el comportamiento de cristalización de las grasas y el comportamiento de fase de las mezclas de lípidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-Palmitoil-3-Estearoil-rac-glicerol se puede sintetizar mediante la esterificación de glicerol con ácido palmítico y ácido esteárico. La reacción típicamente involucra el uso de catalizadores como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .
Métodos de producción industrial: En entornos industriales, el this compound se produce mediante la interesterificación enzimática de fracciones de aceite de palma. Este método involucra el uso de enzimas lipasas para catalizar el intercambio de ácidos grasos entre triglicéridos, lo que da como resultado la formación del diacilglicerol deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Palmitoil-3-Estearoil-rac-glicerol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar peróxidos y otros productos de oxidación.
Hidrólisis: En presencia de agua y un catalizador ácido o básico, los enlaces éster en el compuesto pueden hidrolizarse para producir ácidos grasos libres y glicerol.
Transesterificación: El compuesto puede experimentar reacciones de transesterificación con otros alcoholes para formar diferentes ésteres.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Hidrólisis: La hidrólisis ácida se puede llevar a cabo utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede realizar utilizando hidróxido de sodio.
Transesterificación: Se puede utilizar metanol o etanol como alcoholes en presencia de un catalizador básico como metóxido de sodio.
Productos principales:
Oxidación: Peróxidos y otros productos de oxidación.
Hidrólisis: Ácidos grasos libres (ácido palmítico y ácido esteárico) y glicerol.
Transesterificación: Diferentes ésteres dependiendo del alcohol utilizado.
Comparación Con Compuestos Similares
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-2 position instead of a hydrogen atom.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.
Uniqueness: 1-Palmitoyl-3-Stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of both palmitic acid and stearic acid makes it a valuable compound for studying the crystallization behavior of fats and the phase behavior of lipid mixtures .
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGWUUHOMAGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17708-08-6 | |
| Record name | Glyceryl 1,3-palmitostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


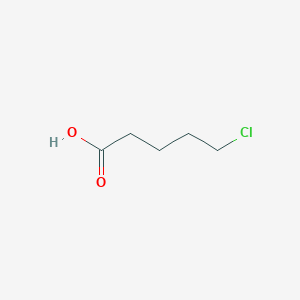
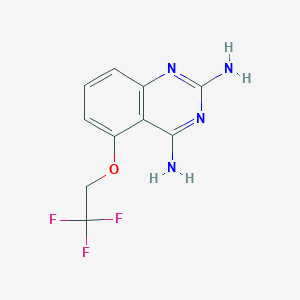
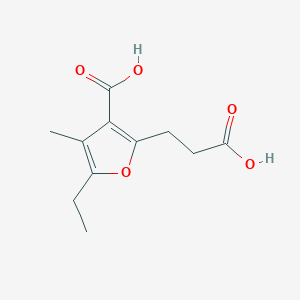
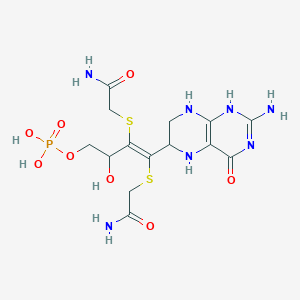
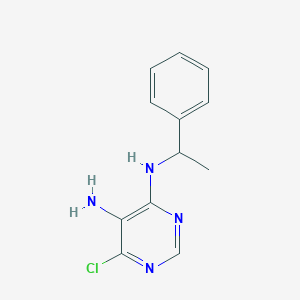
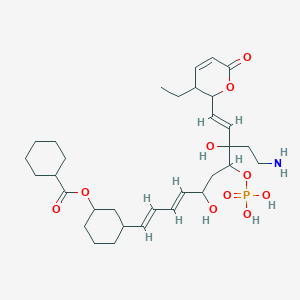
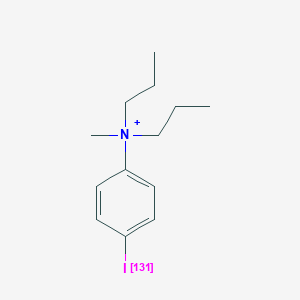

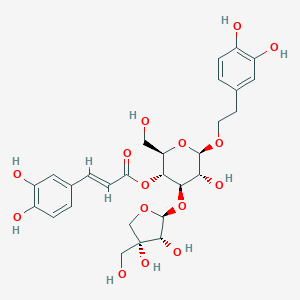
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

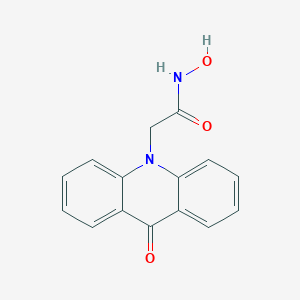

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
